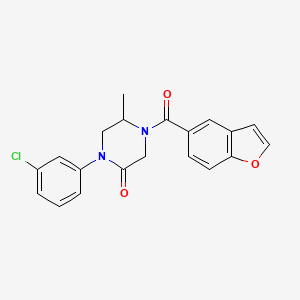

![molecular formula C17H11FN2OS B5588176 4-[(2-氟苄基)硫代][1]苯并呋并[3,2-d]嘧啶](/img/structure/B5588176.png)

4-[(2-氟苄基)硫代][1]苯并呋并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives often involves complex organic reactions. For instance, electrochemical oxidation methods have been utilized to convert 3,4-dihydroxybenzoic acid in the presence of nucleophiles into benzofuro[2,3-d]pyrimidine derivatives through Michael reaction and electro-decarboxylation, highlighting a methodology that could potentially be adapted for synthesizing 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine derivatives (Nematollahi & Goodarzi, 2002).

Molecular Structure Analysis

Molecular structure analyses of benzofuro[3,2-d]pyrimidine derivatives typically involve spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure analysis of certain thiopyrano[4,3-d]pyrimidin-4-one molecules, which share a related heterocyclic framework, provides insights into the spatial arrangement and electronic interactions within these molecules, offering a foundation for understanding the structural aspects of 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine (Li et al., 2007).

Chemical Reactions and Properties

Chemical reactions and properties of benzofuro[3,2-d]pyrimidine derivatives are diverse and depend on the functional groups attached to the core structure. For example, the substitution at specific positions can significantly influence the chemical reactivity and interactions of these compounds, as seen in studies where various functional groups have been introduced to study their effects on the compound's biological activity and chemical stability (Bhattacharya et al., 1995).

科学研究应用

合成和生物活性

抗肿瘤特性:包括4-[(2-氟苄基)硫代][1]苯并呋并[3,2-d]嘧啶在内的新型嘧啶衍生物已被合成并对其抗肿瘤活性进行了评估。例如,某些衍生物已显示出对多种癌细胞系的显着抗肿瘤活性,突出了它们在癌症治疗中作为治疗剂的潜力。此类化合物已通过多种方法合成,包括尿嘧啶衍生物与抗坏血酸衍生物的缩合,证明了嘧啶合成的多功能性 (Raić-Malić 等人,2000)。

抗病毒活性:嘧啶核苷(包括硫代类似物)的合成和评估已针对其抗病毒活性进行了探索。这些化合物,例如5-氟-4'-硫代-2'-脱氧嘧啶核苷,已显示出对多种病毒的潜力,为开发新的抗病毒疗法奠定了基础 (Bobek 等人,1975)。

新型化合物的合成:研究重点关注嘧啶衍生物(包括4-[(2-氟苄基)硫代][1]苯并呋并[3,2-d]嘧啶)的简便合成,以用于药物化学中的潜在应用。这些努力导致了合成噻吩并[2,3-d]嘧啶衍生物的新方法的开发,扩展了可用于药物发现和开发的化学工具箱 (Nematollahi & Goodarzi,2002)。

生物效应的探索:还对噻唑并[3,2-a]嘧啶衍生物的合成和生物学评估进行了研究,用于抗炎和镇痛活性。这些研究工作证明了嘧啶衍生物在解决各种生物靶点和疾病方面的广泛适用性 (Alam 等人,2010)。

安全和危害

The safety and hazards associated with “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” are not specified in the retrieved sources. As with any chemical compound, appropriate safety measures should be taken when handling it.

未来方向

The potential of pyrimidine derivatives like “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Future research could focus on exploring these possibilities further.

作用机制

Target of Action

The primary target of 4-(2-fluorobenzyl)thioSimilar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.

Mode of Action

The exact mode of action of 4-(2-fluorobenzyl)thioSimilar compounds have been shown to inhibit cdk2, which is an appealing target for cancer treatment . By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells.

Biochemical Pathways

The biochemical pathways affected by 4-(2-fluorobenzyl)thio

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine are not available in the search results. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.

Result of Action

The molecular and cellular effects of 4-(2-fluorobenzyl)thioSimilar compounds have shown significant cytotoxic activities against mcf-7 and hct-116 cell lines . This suggests that these compounds may have potential anti-cancer effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(2-fluorobenzyl)thio

属性

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIAFXBLMMIRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)